molecular formula C10H4FN3O3 B12218874 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-nitro-

3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-nitro-

Cat. No.: B12218874
M. Wt: 233.16 g/mol
InChI Key: LYLHKVKZUIJLFW-UHFFFAOYSA-N
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Description

3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-nitro- is a chemical compound with the molecular formula C10H4FN3O3 It is a derivative of quinoline, a heterocyclic aromatic organic compound This compound is known for its unique structural features, including the presence of a fluorine atom, a hydroxyl group, and a nitro group on the quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-nitro- typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, often using oxidizing agents like potassium permanganate or osmium tetroxide.

Industrial Production Methods

Industrial production of 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-nitro- involves scaling up the laboratory synthesis methods. The process is optimized for higher yields and cost-effectiveness. Key considerations include reaction temperature, pressure, and the use of catalysts to enhance reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-nitro- undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas and palladium on carbon.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, osmium tetroxide.

    Reduction: Hydrogen gas, palladium on carbon, sodium borohydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-nitro- has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-nitro- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes and receptors, modulating their activity. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The fluorine atom enhances the compound’s stability and bioavailability, making it a valuable candidate for drug development.

Comparison with Similar Compounds

Similar Compounds

  • 3-Quinolinecarbonitrile, 7-fluoro-4-hydroxy-6-nitro-
  • 3-Quinolinecarbonitrile, 8-chloro-4-hydroxy-6-nitro-
  • 3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-5-nitro-

Uniqueness

3-Quinolinecarbonitrile, 8-fluoro-4-hydroxy-6-nitro- is unique due to the specific positioning of its functional groups. The presence of the fluorine atom at the 8th position and the nitro group at the 6th position on the quinoline ring imparts distinct chemical and biological properties. This unique arrangement enhances its potential as a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C10H4FN3O3

Molecular Weight

233.16 g/mol

IUPAC Name

8-fluoro-6-nitro-4-oxo-1H-quinoline-3-carbonitrile

InChI

InChI=1S/C10H4FN3O3/c11-8-2-6(14(16)17)1-7-9(8)13-4-5(3-12)10(7)15/h1-2,4H,(H,13,15)

InChI Key

LYLHKVKZUIJLFW-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C2=C1C(=O)C(=CN2)C#N)F)[N+](=O)[O-]

Origin of Product

United States

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